molecular formula C19H16Cl2O3 B11159491 7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11159491
M. Wt: 363.2 g/mol
InChI Key: OZUMIROZYYYSCN-UHFFFAOYSA-N
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Description

7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its unique structure, which includes a chromenone core substituted with a 2,6-dichlorobenzyl group and a propyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromenone core, which is achieved through the cyclization of appropriate precursors.

    Substitution Reaction: The 2,6-dichlorobenzyl group is introduced via a substitution reaction, where the chromenone core reacts with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Propylation: The propyl group is then added through an alkylation reaction using propyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group differentiates it from other similar compounds, potentially leading to variations in its reactivity and biological activity.

Properties

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-4-propylchromen-2-one

InChI

InChI=1S/C19H16Cl2O3/c1-2-4-12-9-19(22)24-18-10-13(7-8-14(12)18)23-11-15-16(20)5-3-6-17(15)21/h3,5-10H,2,4,11H2,1H3

InChI Key

OZUMIROZYYYSCN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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